molecular formula C9H11BO3 B1424261 Chroman-8-boronic acid CAS No. 685514-79-8

Chroman-8-boronic acid

Cat. No.: B1424261
CAS No.: 685514-79-8
M. Wt: 177.99 g/mol
InChI Key: LUKDZQONQZOKEA-UHFFFAOYSA-N
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Description

Chroman-8-boronic acid, also known as 3,4-dihydro-2H-1-benzopyran-8-ylboronic acid, is an organoboron compound with the molecular formula C9H11BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a chroman ring fused with a boronic acid group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-8-boronic acid can be synthesized through several methods. One common approach involves the borylation of chroman derivatives using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium acetate to facilitate the process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for efficient synthesis with high throughput, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chroman-8-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, substituted chroman derivatives, and complex organic molecules used in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of chroman-8-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and inhibition applications. In medicinal chemistry, boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells .

Comparison with Similar Compounds

Chroman-8-boronic acid can be compared with other boronic acids and esters:

This compound stands out due to its unique structure, which combines the properties of boronic acids with the versatility of the chroman ring, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKDZQONQZOKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)CCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701322
Record name 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685514-79-8
Record name 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydro-2H-1-benzopyran-8-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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